![molecular formula C23H26N2O4S2 B2612239 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 954600-33-0](/img/structure/B2612239.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have synthesized novel compounds inspired by structures similar to the queried compound, aiming to explore their biological activities. For example, a study involving the synthesis of thiourea derivatives bearing the benzenesulfonamide moiety revealed antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in developing treatments for tuberculosis (Ghorab et al., 2017)[https://consensus.app/papers/synthesis-docking-study-evaluation-thiourea-derivatives-ghorab/51fe0b7d7fbc584b8b1a55eff6b228cd/?utm_source=chatgpt].
Inhibitor Design and Structural Analysis
Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases, with selectivity toward therapeutically relevant isozymes. Structural analysis of these compounds provides insights for designing selective inhibitors, potentially useful in treating conditions like cancer and neurological disorders (Mader et al., 2011)[https://consensus.app/papers/basis-interaction-anhydrase-mader/0ec37375124152fc9dd720ba9a29bf52/?utm_source=chatgpt].
Cytotoxicity and Antitumor Screening
The synthesis of novel annulated dihydroisoquinoline heterocycles and their evaluation for cytotoxicity against cancer cell lines highlight the compound's relevance in cancer research. Molecular docking studies further enhance understanding of these compounds' mechanisms of action, offering a pathway for developing new anticancer drugs (Saleh et al., 2020)[https://consensus.app/papers/synthesis-cytotoxicity-docking-simulation-novel-saleh/7d3161c430a75cce8b3e4ead7a1d671f/?utm_source=chatgpt].
Crystal Structure and Molecular Interactions
Studies focusing on the crystal structure of related compounds, such as gliquidone and its analogs, elucidate the molecular interactions critical for their biological activity. These insights are invaluable for the rational design of more effective therapeutic agents (Gelbrich et al., 2011)[https://consensus.app/papers/gliquidone-gelbrich/ed20a1102b9f5f6d887c1ca6a3c2a080/?utm_source=chatgpt].
Synthesis of Hybrid Molecules
The exploration of quinazoline derivatives as potential diuretic and antihypertensive agents showcases the versatility of sulfonamide-containing compounds in addressing cardiovascular diseases (Rahman et al., 2014)[https://consensus.app/papers/synthesis-characterization-quinazoline-derivatives-rahman/8bdf4befad805757b8095926ceb41bd3/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-28-20-7-8-23(22(13-20)29-2)31(26,27)24-14-21(19-10-12-30-16-19)25-11-9-17-5-3-4-6-18(17)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVJASOIKGGTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.